N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide
Description
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide is a benzamide derivative featuring a benzoxazole core substituted with methyl groups at the 5- and 7-positions. The compound’s structure includes a 3-propoxybenzamide moiety attached to a 2-methylphenyl group, which is further linked to the benzoxazolyl system. The compound’s structural characterization likely employs techniques such as X-ray crystallography (utilizing SHELX software ) and spectroscopic methods (e.g., NMR, IR) , common in small-molecule analysis.
Properties
CAS No. |
590395-84-9 |
|---|---|
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C26H26N2O3/c1-5-12-30-20-9-6-8-19(15-20)25(29)27-22-11-7-10-21(18(22)4)26-28-23-14-16(2)13-17(3)24(23)31-26/h6-11,13-15H,5,12H2,1-4H3,(H,27,29) |
InChI Key |
NJNPNYUTKWGTLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide typically involves multiple steps. One common method involves the reaction of 5,7-dimethyl-1,3-benzoxazole with 2-methylphenylamine to form an intermediate product. This intermediate is then reacted with 3-propoxybenzoyl chloride under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogs:
Key Observations:
- Halogen vs. Alkoxy Substituents : The iodo-substituted analog exhibits a significantly higher molecular weight (482.32 vs. 381.43) due to iodine’s atomic mass. This substitution may confer reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the propoxy group in the target compound could improve solubility or modulate electronic effects .
- Positional Isomerism : The 3-propoxy and 4-propoxy isomers share identical molecular formulas but differ in substituent placement. This positional variance may influence steric interactions, crystal packing, or binding affinities in supramolecular or biological contexts.
Research Implications and Gaps
- Structural Dynamics : Further studies could explore how the 3-propoxy group’s electronic effects (e.g., electron-donating nature) influence reactivity compared to halogenated analogs.
- Synthetic Optimization : Comparative studies of yields and purities between 3- and 4-propoxy isomers could guide industrial-scale synthesis.
Biological Activity
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, focusing on its antitumor and antibacterial activities, as well as other relevant pharmacological effects.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C23H24N2O2
- CAS Number : 590395-86-1
The compound features a benzoxazole moiety, which is often associated with various biological activities, including anticancer properties.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds related to this compound. Research indicates that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
In Vitro Assays :
- A study investigated the antiproliferative activity of several compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) cell culture systems. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
- Table 1 summarizes the IC50 values for selected compounds tested against these cancer cell lines:
The data indicate that while some compounds are highly effective against cancer cells, they also exhibit moderate cytotoxicity towards normal lung fibroblasts (MRC-5), necessitating further optimization to enhance selectivity .Compound A549 IC50 (μM) HCC827 IC50 (μM) NCI-H358 IC50 (μM) Compound 5 2.12 ± 0.21 5.13 ± 0.97 0.85 ± 0.05 Compound 6 4.01 ± 0.95 7.02 ± 3.25 1.73 ± 0.01 Compound 8 6.75 ± 0.19 6.26 ± 0.33 6.48 ± 0.11
Antibacterial Activity
In addition to antitumor properties, the compound's antibacterial activity has been evaluated against common bacterial strains such as E. coli and S. aureus. Preliminary results suggest that certain derivatives possess notable antibacterial effects, which could be leveraged in therapeutic applications.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
